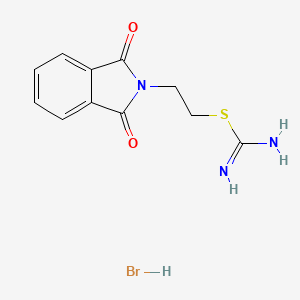
Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide
描述
“Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is a chemical compound with the CAS registry number 52208-11-4 . The term “Pseudourea” refers to the tautomeric enol form HN=C(OH)NH2 of urea known in the form of its esters .
Synthesis Analysis
Isoindolines, which are an important family of compounds present in a wide array of bioactive molecules, can be synthesized using a green synthesis technique . This involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The parent compound of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学研究应用
I have conducted a search on the scientific research applications of 2-(1,3-Dioxo-2-isoindoline)ethylthiuronium bromide, also known as Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide. Below is a comprehensive analysis focusing on unique applications:
Synthesis of New Drugs
Isoindolines are important intermediates in drug synthesis due to their wide array of biological activity. This compound could be used in the development of new pharmaceuticals with various therapeutic applications .
Biological Activity Research
The isoindoline ring is present in many bioactive small molecules. Research into the biological activity of these molecules can lead to insights into their potential use in medicine .
Heterocyclic Compound Synthesis
Due to its unique molecular structure, this compound may serve as a building block for synthesizing complex heterocyclic compounds with diverse applications .
Biosensing and Bioimaging
Derivatives of isoindoline, such as indane-1,3-dione, are used in biosensing and bioimaging. This suggests potential applications of this compound in these fields .
Electronics and Photopolymerization
The versatility of isoindoline derivatives extends to electronics and photopolymerization, indicating possible research applications for this compound in developing new materials or technologies .
Chemical Reactivity Studies
The rich reactivity profile of N-isoindoline-1,3-diones makes them valuable for studying chemical reactions and mechanisms .
作用机制
Target of Action
The primary target of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .
Mode of Action
“Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction affects the receptor’s function, potentially altering the signaling pathways it is involved in .
Biochemical Pathways
The interaction of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” with the dopamine receptor D2 can affect various biochemical pathways. These pathways are primarily related to dopamine signaling, which influences a wide array of biological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic parameters . These parameters include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” are largely dependent on its interaction with the dopamine receptor D2. By modulating the function of this receptor, the compound can influence dopamine signaling and potentially exert effects on mood, motivation, and attention .
未来方向
Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide” could involve further exploration of its potential applications in the field of medicinal chemistry.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S.BrH/c12-11(13)17-6-5-14-9(15)7-3-1-2-4-8(7)10(14)16;/h1-4H,5-6H2,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULZBVGLKDQUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200256 | |
| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52208-11-4 | |
| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052208114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC78517 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudourea, 2-(1,3-dioxo-2-isoindolinyl)ethylthio-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)

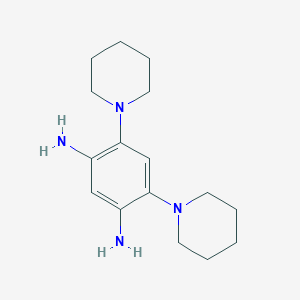
![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1656252.png)
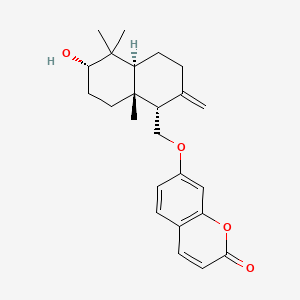
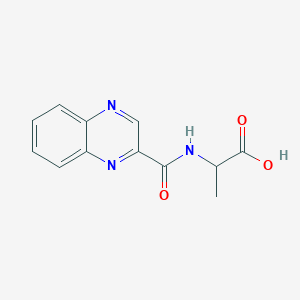
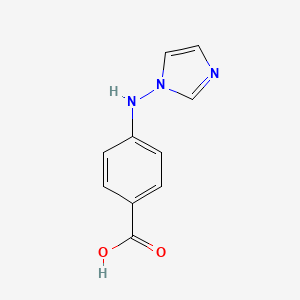
![(4Z,8E)-N-(2-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B1656261.png)
![3-(1,3-Dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid](/img/structure/B1656263.png)
![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)
![4-[3-[5-[3-(3-Carboxypropanoylamino)phenoxy]-1,3-dioxoisoindol-2-yl]anilino]-4-oxobutanoic acid](/img/structure/B1656265.png)

![Dimethyl 2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1656269.png)